4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

Monoamine oxidase A Neuropharmacology Enzyme inhibition

4-Amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide (CAS 63776-64-7, molecular formula C₁₄H₁₂N₄O₃S, MW 316.335 g/mol) belongs to the 1,3,4-oxadiazol-2-ylbenzenesulfonamide class—a privileged scaffold in medicinal chemistry. The compound combines a primary aromatic sulfonamide (4-aminobenzenesulfonamide) pharmacophore with a 5-phenyl-1,3,4-oxadiazole heterocycle via a direct N-linkage.

Molecular Formula C14H12N4O3S
Molecular Weight 316.34 g/mol
CAS No. 63776-64-7
Cat. No. B12923340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
CAS63776-64-7
Molecular FormulaC14H12N4O3S
Molecular Weight316.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)NS(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C14H12N4O3S/c15-11-6-8-12(9-7-11)22(19,20)18-14-17-16-13(21-14)10-4-2-1-3-5-10/h1-9H,15H2,(H,17,18)
InChIKeyNTVUIIMYPPEVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide (CAS 63776-64-7): Core Chemical Identity and Research-Grade Procurement Context


4-Amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide (CAS 63776-64-7, molecular formula C₁₄H₁₂N₄O₃S, MW 316.335 g/mol) belongs to the 1,3,4-oxadiazol-2-ylbenzenesulfonamide class—a privileged scaffold in medicinal chemistry [1]. The compound combines a primary aromatic sulfonamide (4-aminobenzenesulfonamide) pharmacophore with a 5-phenyl-1,3,4-oxadiazole heterocycle via a direct N-linkage. This structural arrangement positions it as a multi-target ligand with documented affinity for monoamine oxidase A (MAO-A), acetylcholinesterase (AChE), the D₂ dopamine receptor, and bacterial trans-translation machinery [2][3]. Suppliers list this compound at research-grade purities typically ≥97%, making it suitable as a building block for structure–activity relationship (SAR) exploration, reference standard preparation, or hit-validation workflows .

Why 4-Amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide Cannot Be Treated as an Interchangeable Class Representative


Within the 1,3,4-oxadiazol-2-ylbenzenesulfonamide family, small structural variations—particularly the substituent at the 4-position of the benzenesulfonamide ring and the 5-aryl group on the oxadiazole—drive large shifts in target selectivity and potency. For example, compounds in the Shetnev et al. series demonstrated that 4-benzenesulfonamides achieve nanomolar MAO-B inhibition while the corresponding 3-benzenesulfonamide positional isomers are markedly weaker [1]. The presence of the 4-amino group in the target compound introduces hydrogen-bond donor capacity distinct from 4-methyl, 4-chloro, or unsubstituted phenyl analogs, altering both electronic character and target engagement profiles [2]. Consequently, substituting 4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide with a closely related analog (e.g., the 4-methyl derivative or a regioisomeric sulfonamide) risks losing the specific MAO-A/AChE/D₂ polypharmacology signature or the trans-translation inhibitory activity that defines this compound's unique research utility.

Quantitative Differentiation Evidence: 4-Amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide vs. Closest Analogs


MAO-A Binding Affinity: Differentiation from 4-Substituted Analogs and MAO-B-Selective Congeners

The target compound binds MAO-A with a Ki of 1.41 µM (1,410 nM), measured via displacement of [³H]-Ro 41-1049 in rat cerebral cortex [1]. This represents a moderate-affinity MAO-A ligand. In contrast, the broader 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide series reported by Shetnev et al. exhibits potent and selective MAO-B inhibition, with the most potent congener achieving an IC₅₀ of 0.0027 µM against MAO-B [2]. The 4-amino substitution on the benzenesulfonamide ring of the target compound appears to shift selectivity away from MAO-B (the dominant target in the Shetnev series) toward MAO-A engagement, representing a differentiated pharmacological profile within the same chemotype.

Monoamine oxidase A Neuropharmacology Enzyme inhibition Binding affinity

Acetylcholinesterase Inhibition Potency: Quantitative Positioning Against Standard-of-Care Inhibitors

The compound inhibits AChE with an IC₅₀ of 11.5 µM (11,500 nM), determined by Ellman's method in Wistar rat brain homogenate [1]. For context, the clinical AChE inhibitor donepezil exhibits an IC₅₀ in the low nanomolar range (~6–20 nM depending on assay conditions), while tacrine, a first-generation AChE inhibitor, shows IC₅₀ values of approximately 100–200 nM [2]. The 11.5 µM IC₅₀ positions this compound as a low-micromolar AChE ligand—substantially weaker than approved drugs but potentially valuable as a fragment-like or early lead scaffold where the 1,3,4-oxadiazole-sulfonamide hybrid architecture provides synthetic tractability and multi-target potential.

Acetylcholinesterase Alzheimer's disease Cholinergic hypothesis IC50

D₂ Dopamine Receptor Affinity: Polypharmacology Signature Differentiating from Mono-Targeted Sulfonamides

The target compound binds the human D₂ dopamine receptor with a Ki of 6.4 µM (6,400 nM), measured via displacement of [³H]7-OH-DPAT from the high-affinity site in HEK293 cells [1]. This D₂ affinity, combined with the compound's MAO-A and AChE activities, defines a tri-target polypharmacology profile (MAO-A + AChE + D₂). Most closely related 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides have been characterized primarily for single-target MAO-B or carbonic anhydrase inhibition, with D₂ receptor engagement rarely reported in this chemotype [2]. The 4-amino substitution may contribute to this D₂ interaction through its hydrogen-bond donor character, distinguishing the compound from 4-methyl, 4-chloro, or 4-unsubstituted analogs.

Dopamine D2 receptor Polypharmacology CNS drug discovery Binding selectivity

Antibacterial Trans-Translation Inhibition: A Mechanism Not Shared by Carbonic-Anhydrase-Focused Oxadiazole Sulfonamides

The AntibioticDB entry for this compound (ID 230) classifies it as a synthetic, direct-acting small molecule with a Gram-negative spectrum of activity and a trans-translation inhibition mechanism, specifically active against Legionella pneumophila [1]. Trans-translation is a bacterial ribosome rescue pathway absent in eukaryotes, making it an attractive target for selective antibacterial development. The majority of 1,3,4-oxadiazol-2-ylbenzenesulfonamides in the medicinal chemistry literature have been optimized for carbonic anhydrase inhibition or MAO-B inhibition, with trans-translation activity rarely reported [2][3]. This antibacterial mechanism represents a therapeutically orthogonal application for the 4-amino-5-phenyl-oxadiazole-sulfonamide chemotype.

Trans-translation inhibition Antibacterial Legionella pneumophila Ribosome rescue

Physicochemical and Purity Specifications for Reproducible Procurement and Assay Standardization

Commercially available batches of this compound are supplied at a purity of 97% . The molecular weight is precisely 316.335 g/mol (C₁₄H₁₂N₄O₃S) with an exact mass of 316.063 Da [1]. The predicted boiling point is 553.7 ± 52.0 °C and the melting point has been reported as 206 °C (recrystallized from ethanol) [2]. These specifications are critical for researchers preparing stock solutions for dose–response assays, as impurities ≥3% can confound activity measurements, particularly in cell-based phenotypic screens where minor contaminants may exert off-target effects. In contrast, several close analogs (e.g., 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide) are less broadly available at defined purity grades from multiple suppliers, complicating batch-to-batch reproducibility .

Compound procurement Purity specification Quality control Assay reproducibility

Defined Research and Procurement Application Scenarios for 4-Amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide (CAS 63776-64-7)


CNS Polypharmacology Probe: Simultaneous Engagement of MAO-A, AChE, and D₂ Receptor

The compound's verified moderate affinity for three CNS-relevant targets—MAO-A (Ki = 1.41 µM), AChE (IC₅₀ = 11.5 µM), and D₂ dopamine receptor (Ki = 6.4 µM)—makes it suitable as a polypharmacology probe for neurodegenerative or neuropsychiatric disease models [1][2]. Rather than deploying separate tool compounds for each target, researchers can use this single chemical entity to explore the phenotypic consequences of concurrent MAO-A/AChE/D₂ modulation in neuronal cell-based assays or ex vivo brain slice preparations. The 4-amino substituent serves as a synthetic vector for subsequent SAR expansion to fine-tune the balance of target engagements.

Antibacterial Hit-to-Lead Starting Point Targeting Trans-Translation in Gram-Negative Pathogens

As a documented trans-translation inhibitor with activity against Legionella pneumophila, this compound offers a structurally distinct starting point for antibacterial programs focused on the ribosome rescue pathway [3]. Unlike other oxadiazole-sulfonamide chemotypes optimized for human carbonic anhydrase inhibition, this compound's primary antibacterial mechanism can be prosecuted independently, with the benzenesulfonamide and oxadiazole rings providing modular positions (4-amino, 5-phenyl) for medicinal chemistry optimization of antibacterial potency, spectrum broadening, and resistance profiling.

Reference Compound for MAO-A vs. MAO-B Selectivity Profiling in Oxadiazole-Sulfonamide SAR

Within the 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide series, the target compound represents one of the few members with quantitatively characterized MAO-A affinity (Ki = 1.41 µM), while the broader series is dominated by potent, selective MAO-B inhibitors (IC₅₀ down to 0.0027 µM) [1][4]. This makes the target compound a valuable reference standard for laboratories conducting MAO isoform selectivity profiling. It can be used as a calibration ligand in MAO-A enzymatic assays and as a tool to benchmark the selectivity shift induced by varying the 4-position substituent on the benzenesulfonamide ring.

Procurement-Standardized Hit Validation for Multi-Target Drug Discovery Consortia

For multi-institutional drug discovery consortia requiring a common, well-characterized chemical probe, this compound's multi-vendor availability at documented 97% purity, precisely defined molecular weight (316.335 g/mol), melting point (206 °C), and predicted boiling point (553.7 °C) reduce inter-laboratory variability in assay outcomes . The defined identity and purity specifications enable centralized QC/QA workflows, HPLC-MS batch verification, and consistent DMSO stock preparation across participating sites.

Quote Request

Request a Quote for 4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.